![molecular formula C19H24F6N2O5 B593648 フレカイニド-d4 酢酸塩 [ビス(2,2,2-トリフルオロエトキシ-1,1-d2)] CAS No. 1276197-21-7](/img/new.no-structure.jpg)
フレカイニド-d4 酢酸塩 [ビス(2,2,2-トリフルオロエトキシ-1,1-d2)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated form of Flecainide acetate, a Class I anti-arrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Flecainide, as the deuterium atoms can provide more detailed insights through various analytical techniques .
科学的研究の応用
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the fragmentation patterns of Flecainide.
Biology: The compound helps in understanding the metabolic pathways of Flecainide in biological systems.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Flecainide.
作用機序
Target of Action
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated version of Flecainide Acetate . The primary targets of Flecainide are the voltage-gated sodium channels in the heart . These channels play a crucial role in the initiation and propagation of action potentials in cardiac cells, which are essential for heart rhythm .
Mode of Action
Flecainide works by blocking the sodium channels, thereby slowing the rapid influx of sodium ions during the depolarization phase of the action potential . This results in a decrease in the rate of rise of the action potential, which can delay conduction in the heart, particularly in cells that are depolarized or partially depolarized .
Biochemical Pathways
By blocking sodium channels, Flecainide affects the electrical conduction pathways in the heart. It slows conduction in the atria, ventricles, and His-Purkinje system . The drug also prolongs the refractory period of the atria, ventricles, and His-Purkinje system, which can help prevent the re-entry of electrical impulses, a common cause of certain types of arrhythmias .
Result of Action
The molecular and cellular effects of Flecainide’s action result in a slowed heart rate and restoration of normal rhythm . By blocking the sodium channels and slowing electrical conduction, the drug can help prevent abnormal electrical signals that cause arrhythmias .
準備方法
The synthesis of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the incorporation of deuterium atoms into the Flecainide acetate molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
類似化合物との比較
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] can be compared with other deuterated anti-arrhythmic agents such as:
Encainide-d4 Acetate: Another deuterated Class I anti-arrhythmic agent with similar applications in research.
Propafenone-d4 Acetate: Used for studying the pharmacokinetics and metabolism of Propafenone.
Lidocaine-d4 Acetate: A deuterated form of Lidocaine used in similar pharmacokinetic studies.
The uniqueness of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] lies in its specific deuterium labeling, which provides distinct advantages in analytical studies, such as improved signal-to-noise ratio in mass spectrometry .
生物活性
Flecainide-d4 acetate, a deuterated form of the well-known antiarrhythmic drug flecainide acetate, exhibits significant biological activity primarily in the cardiovascular system. This compound is classified as a Class IC antiarrhythmic agent and is utilized for managing various cardiac arrhythmias. This article delves into its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
1. Pharmacological Properties
Flecainide-d4 acetate possesses local anesthetic properties and stabilizes cardiac membranes by blocking sodium channels. This action leads to a reduction in excitability and conduction velocity in myocardial tissues. The compound is particularly effective in treating:
- Atrioventricular nodal reciprocating tachycardia
- Wolff-Parkinson-White syndrome
- Severe symptomatic paroxysmal ventricular arrhythmias
Flecainide-d4 acetate functions by inhibiting the fast sodium channels in cardiac cells, which results in a decrease in the rate of depolarization during phase 0 of the cardiac action potential. This mechanism leads to:
- Prolonged PR and QRS intervals : Clinical studies have shown that flecainide causes dose-dependent increases in PR and QRS intervals, with average increases of approximately 25% for both .
- Negative inotropic effects : Some studies indicate that flecainide may reduce myocardial contractility, particularly at higher doses .
3. Pharmacokinetics
The pharmacokinetic profile of flecainide-d4 acetate reveals critical insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Following oral administration, flecainide-d4 is nearly completely absorbed, with peak plasma concentrations typically reached within 3 to 6 hours .
- Metabolism : The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (especially CYP2D6), yielding active and inactive metabolites .
- Elimination : Approximately 30% of an administered dose is excreted unchanged in urine; renal function significantly influences its elimination half-life, which averages around 20 hours .
Table 1: Pharmacokinetic Parameters of Flecainide-d4 Acetate
Parameter | Value |
---|---|
Cmax (ng/ml) | 150.4 ± 47.3 |
AUC0-72 (ng/ml/h) | 2219.2 ± 796.4 |
tmax (h) | 1.33 (1.00 – 3.67) |
Half-life (h) | ~20 |
4. Clinical Studies and Case Reports
Clinical data support the efficacy of flecainide-d4 acetate in managing arrhythmias:
- In a study involving patients with ventricular tachycardia, dose adjustments based on plasma levels correlated with reduced proarrhythmic events .
- A significant case study demonstrated successful conversion of atrial fibrillation to normal sinus rhythm using flecainide in patients who were resistant to other therapies .
5. Safety Profile
While effective, flecainide-d4 acetate carries risks of adverse effects:
- Proarrhythmic effects : Increased risk of new-onset atrioventricular block or bundle branch block has been documented .
- Hemodynamic effects : Some patients may experience decreased ejection fraction or worsening heart failure symptoms during treatment .
Table 2: Summary of Safety Concerns Associated with Flecainide-d4 Acetate
Concern | Description |
---|---|
Proarrhythmic Effects | Risk of new AV block or bundle branch block |
Cardiac Conduction Disorders | Altered conduction times (PR/QRS prolongation) |
Adverse Hemodynamic Effects | Potential worsening of heart failure |
特性
CAS番号 |
1276197-21-7 |
---|---|
分子式 |
C19H24F6N2O5 |
分子量 |
478.425 |
IUPAC名 |
acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |
InChIキー |
RKXNZRPQSOPPRN-PQDNHERISA-N |
SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
同義語 |
N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。